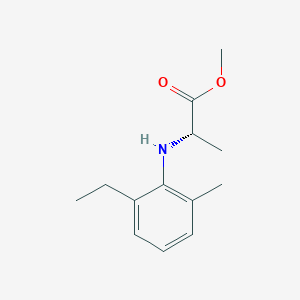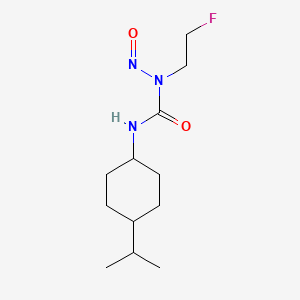
Tosylsarcosine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tosylsarcosine-d3 is a deuterium-labeled compound with the molecular formula C10H10D3NO4S and a molecular weight of 246.3 g/mol. It is an intermediate in the synthesis of Creatinine-d3, a labeled creatinine used in various biochemical and clinical applications. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to sarcosine, a derivative of glycine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tosylsarcosine-d3 typically involves the reaction of sarcosine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tosylsarcosine-d3 undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an N-substituted sarcosine derivative .
Aplicaciones Científicas De Investigación
Tosylsarcosine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace biochemical pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the synthesis of labeled creatinine for renal function tests.
Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.
Mecanismo De Acción
The mechanism of action of Tosylsarcosine-d3 involves its role as an intermediate in biochemical pathways. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into molecular targets and pathways involved in its metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Tosylsarcosine: The non-deuterated version of Tosylsarcosine-d3, used in similar applications but without the isotopic labeling.
Tosylglycine: Another tosylated amino acid derivative, used in organic synthesis and biochemical research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic labeling distinguishes it from similar compounds, making it particularly valuable in research applications that require precise tracking and quantification.
Propiedades
Fórmula molecular |
C10H13NO4S |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonyl-(trideuteriomethyl)amino]acetic acid |
InChI |
InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)/i2D3 |
Clave InChI |
XRAFYUFZCCCVEY-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)









![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

